

# Spectroscopic Analysis of 1-(2-Amino-4-bromophenyl)ethanone: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-Amino-4-bromophenyl)ethanone

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy of **1-(2-Amino-4-bromophenyl)ethanone**. This document details the expected spectral data, outlines experimental protocols for acquiring this data, and presents visual representations of key processes to aid in the characterization of this compound.

## Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For **1-(2-Amino-4-bromophenyl)ethanone** ( $C_8H_8BrNO$ ), the expected monoisotopic mass is 212.97893 Da.<sup>[1]</sup>

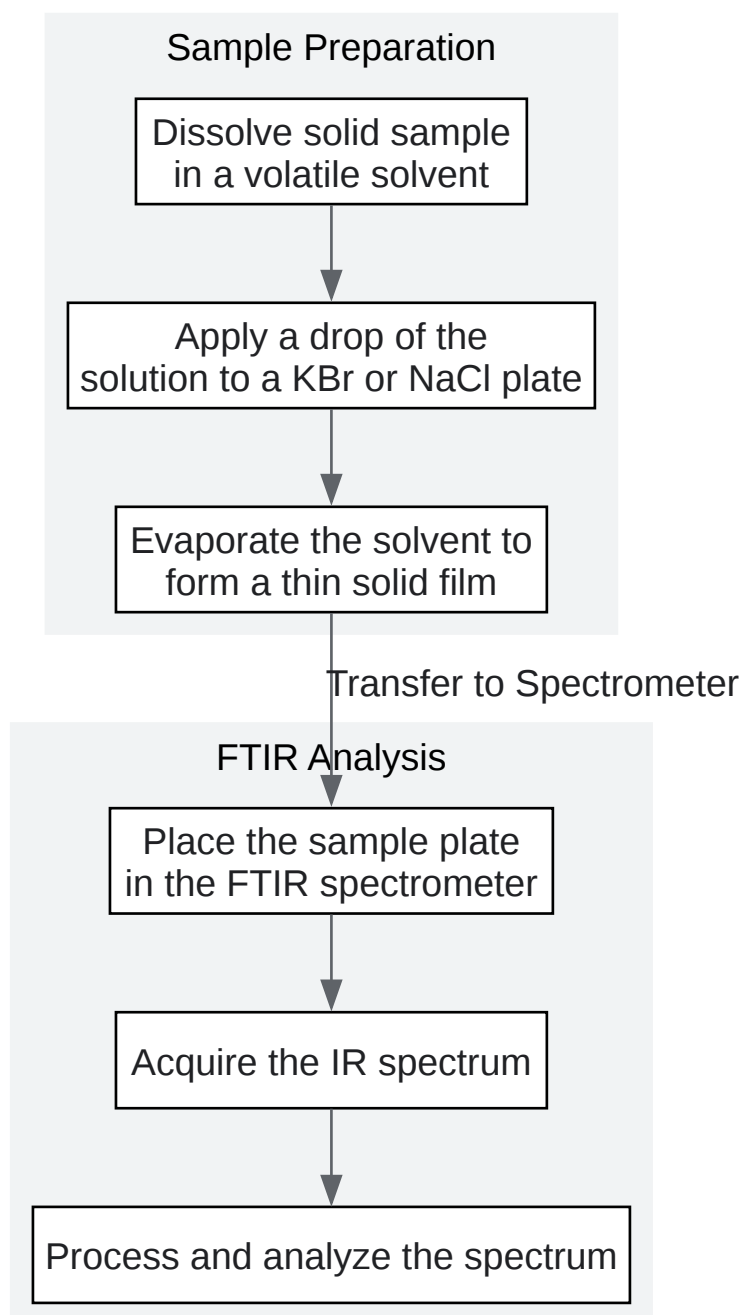
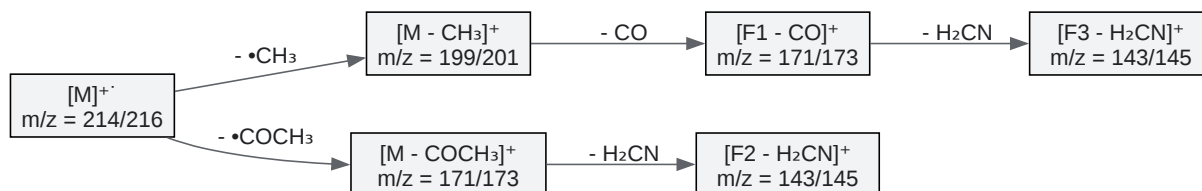
## Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios ( $m/z$ ) for various adducts of **1-(2-Amino-4-bromophenyl)ethanone**. This data is computationally predicted and serves as a reference for experimental analysis.

| Adduct Ion                        | Predicted m/z |
|-----------------------------------|---------------|
| [M+H] <sup>+</sup>                | 213.98621     |
| [M+Na] <sup>+</sup>               | 235.96815     |
| [M-H] <sup>-</sup>                | 211.97165     |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 231.01275     |
| [M+K] <sup>+</sup>                | 251.94209     |
| [M] <sup>+</sup>                  | 212.97838     |

## Fragmentation Pathway

Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing valuable structural information.<sup>[2]</sup> The fragmentation of **1-(2-Amino-4-bromophenyl)ethanone** is expected to proceed through several key steps, primarily involving the cleavage of bonds adjacent to the carbonyl and amino groups, as well as fragmentation of the aromatic ring. Aromatic ketones are known to primarily lose the R group upon α-cleavage, followed by the loss of carbon monoxide.<sup>[3]</sup>



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## References

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